![molecular formula C16H16N2O4S2 B14491182 3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone CAS No. 63051-65-0](/img/structure/B14491182.png)
3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone is a complex organic compound with a unique structure that includes multiple benzothiazine rings
Vorbereitungsmethoden
The synthesis of 3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the benzothiazine rings. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial or anticancer properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Industrial applications may include its use as a precursor for the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone can be compared with other similar compounds, such as 3,3’,4,4’-Tetrahydro-6,6’-bi(2H-pyran) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone . These compounds share some structural similarities but differ in their chemical properties and applications. The uniqueness of 3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone lies in its specific ring structure and the potential for diverse chemical modifications.
Eigenschaften
CAS-Nummer |
63051-65-0 |
|---|---|
Molekularformel |
C16H16N2O4S2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
6-(2,2-dioxo-3,4-dihydro-1H-2λ6,1-benzothiazin-6-yl)-3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide |
InChI |
InChI=1S/C16H16N2O4S2/c19-23(20)7-5-13-9-11(1-3-15(13)17-23)12-2-4-16-14(10-12)6-8-24(21,22)18-16/h1-4,9-10,17-18H,5-8H2 |
InChI-Schlüssel |
ZGIWZCMWWWVQRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)NC2=C1C=C(C=C2)C3=CC4=C(C=C3)NS(=O)(=O)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



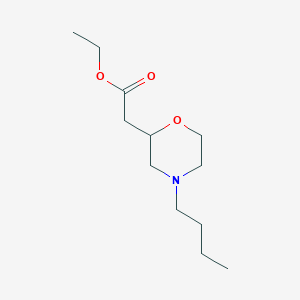
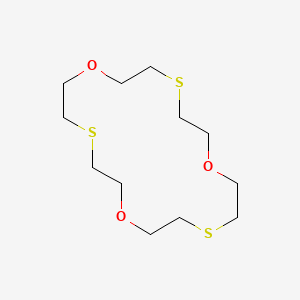
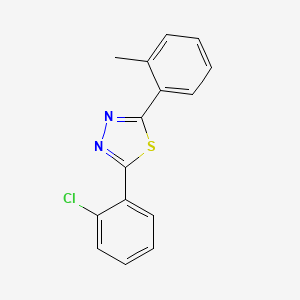
![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
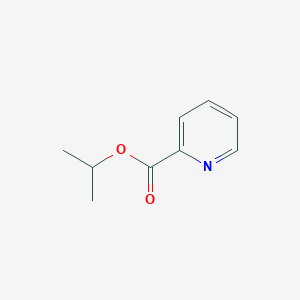
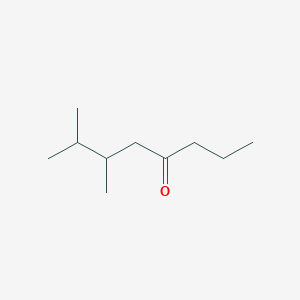
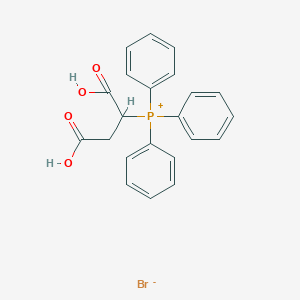

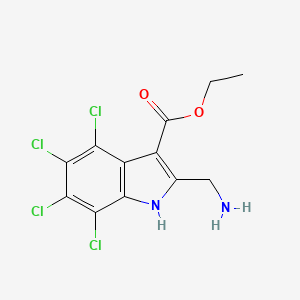
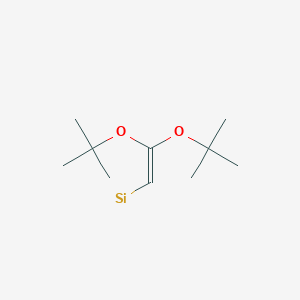
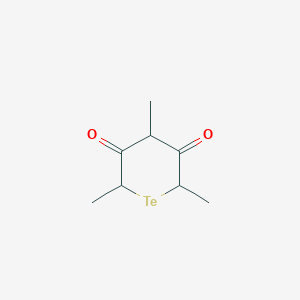
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
